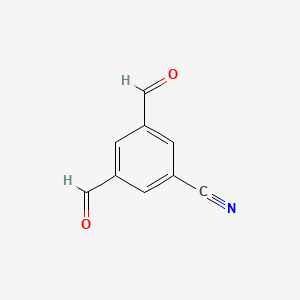
tert-butyl 4-amino-4-methylpentanoate
Descripción general
Descripción
Tert-butyl 4-amino-4-methylpentanoate, also known as TBAMMP, is an organic compound that is used as a reagent in synthesizing several different compounds. It is a colorless liquid with a faint odor and a slightly bitter taste. TBAMMP is synthesized from the reaction of tert-butyl alcohol and 4-amino-4-methylpentanoic acid. It has a melting point of -12°C and a boiling point of 131°C. TBAMMP is used in various scientific studies and applications, due to its unique properties and structure. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TBAMMP.
Aplicaciones Científicas De Investigación
Enzyme Catalysis and Hydrolysis
tert-butyl 4-amino-4-methylpentanoate has been studied in the context of enzyme catalysis and hydrolysis. Research shows that lipase A from Candida antarctica, when used in ethyl butanoate, can be applied to the kinetic resolution of tert-butyl esters of various amino acids, including 3-amino-4-methylpentanoic acid. This process is significant for understanding the chemoselectivity of enzyme-catalyzed reactions (Mäenpää, Kanerva, & Liljeblad, 2016).
Medicinal Chemistry
In medicinal chemistry, the tert-butyl group, which is a part of this compound, has been found to influence the properties of bioactive compounds. Its incorporation can lead to changes in lipophilicity and metabolic stability, prompting a search for alternative substituents for drug discovery processes (Westphal et al., 2015).
Chemical Synthesis
This compound has been explored in various chemical synthesis processes. For instance, studies on the hydrogenation of derivatives of this compound have been conducted to understand different catalyst/solvent systems. This research is crucial for the production of compounds like trans-4-methylproline, a significant precursor in organic synthesis (Nevalainen & Koskinen, 2001).
Asymmetric Synthesis
The compound is also used in the asymmetric synthesis of various important molecules. Research has demonstrated its application in highly stereoselective and stereodivergent dihydroxylations of acyclic allylic amines, contributing significantly to the field of asymmetric synthesis (Csatayová et al., 2011).
Biological Studies
In biological studies, derivatives of this compound have been synthesized for use in exploring enzyme catalysis and inhibition. These studies contribute to our understanding of various biological processes and potential therapeutic applications (Silverman, Durkee, & Invergo, 1986).
Propiedades
IUPAC Name |
tert-butyl 4-amino-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-9(2,3)13-8(12)6-7-10(4,5)11/h6-7,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYWFLPIRKVKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C)(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




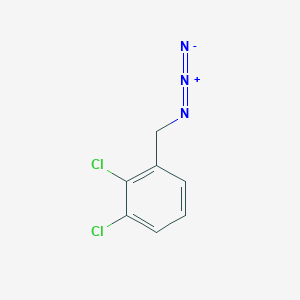
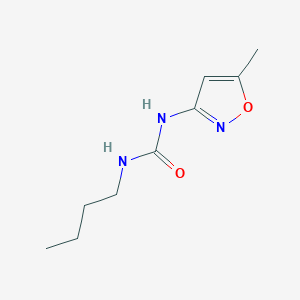
![5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B6612737.png)
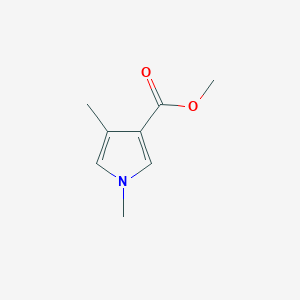

![4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B6612759.png)
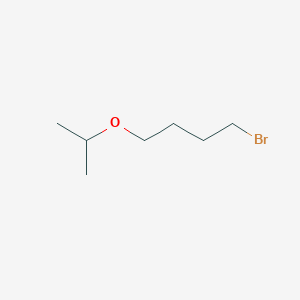


![4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride](/img/structure/B6612792.png)
![3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol](/img/structure/B6612794.png)
![2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride](/img/structure/B6612802.png)
